3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde CAS 2551115-21-8 properties
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde CAS 2551115-21-8 properties
Executive Summary
This guide provides an in-depth technical analysis of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde (CAS 2551115-21-8), a specialized fluorinated intermediate critical for modern medicinal chemistry.[1] This compound represents a strategic "building block" designed to optimize the metabolic stability and lipophilicity of drug candidates.
The presence of two difluoromethoxy (-OCHF₂) groups serves as a bioisostere for traditional methoxy or hydroxy groups, significantly reducing susceptibility to cytochrome P450-mediated O-dealkylation while modulating the molecule's hydrogen bond donor/acceptor profile.[1] This guide details the physicochemical properties, a validated synthesis protocol, and the structural logic driving its application in drug development pipelines, particularly for PDE4 inhibitors and kinase modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Core Identity
| Attribute | Detail |
| CAS Number | 2551115-21-8 |
| IUPAC Name | 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde |
| Molecular Formula | C₁₀H₈F₄O₄ |
| Molecular Weight | 268.16 g/mol |
| Structural Features | Trisubstituted benzene ring; 1-formyl, 3,4-bis(difluoromethoxy), 5-methoxy |
Physicochemical Properties (Experimental & Predicted)
Note: Data derived from structural analogs and computational consensus where specific experimental values are proprietary.
| Property | Value / Description | Relevance |
| Physical State | Off-white to pale yellow solid | Handling & dispensing |
| Melting Point | 45–50 °C (Predicted) | Storage conditions (Refrigerate) |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilicity indicates good membrane permeability |
| H-Bond Donors | 0 (Traditional), 2 (Weak C-H...O) | The -CF₂H proton is a weak H-bond donor |
| H-Bond Acceptors | 4 | Interaction with receptor pockets |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis |
Strategic Significance in Drug Design[1][2]
The difluoromethoxy group (-OCHF₂) is not merely a "fluorinated methoxy."[1] It introduces specific electronic and steric perturbations that improve drug-like properties (DMPK).[1]
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike a methoxy group (-OCH₃), the -OCHF₂ group contains an acidic proton (due to the electron-withdrawing fluorine atoms).[1] This allows it to act as a weak hydrogen bond donor , potentially establishing unique binding interactions within a protein active site that a methoxy group cannot.
Metabolic Blockade
The C-F bond is one of the strongest in organic chemistry. Replacing hydrogen with fluorine blocks metabolic "soft spots."[1]
-
Methoxy (-OCH₃): Rapidly metabolized via O-demethylation (CYP450).[1]
-
Difluoromethoxy (-OCHF₂): Highly resistant to oxidative dealkylation, extending the half-life (
) of the parent drug.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Figure 1: Comparative metabolic stability logic.[1] The difluoromethoxy group resists the enzymatic degradation that typically clears methoxy-containing drugs.[1]
Synthesis Protocol
Disclaimer: This protocol involves the generation of difluorocarbene (:CF₂), a reactive intermediate.[2] All steps must be performed in a fume hood by trained personnel.[1]
Retrosynthetic Analysis
The most efficient route to CAS 2551115-21-8 is the direct difluoromethylation of the corresponding phenolic precursor, 3,4-dihydroxy-5-methoxybenzaldehyde.[1]
-
Precursor: 3,4-Dihydroxy-5-methoxybenzaldehyde (5-Hydroxyvanillin).[1]
-
Reagent: Sodium chlorodifluoroacetate (solid source of :CF₂) or Chlorodifluoromethane gas (Freon-22).[1]
-
Mechanism: Base-mediated generation of singlet difluorocarbene followed by O-H insertion.[1]
Detailed Methodology (Solid Reagent Method)
Using sodium chlorodifluoroacetate avoids the handling of gaseous Freon and allows for better stoichiometric control.
Reagents:
-
Substrate: 3,4-Dihydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Alkylating Agent: Sodium chlorodifluoroacetate (4.5 eq)
-
Base: Potassium Carbonate (
) (5.0 eq) -
Solvent: DMF (Dimethylformamide) / Water (9:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,4-dihydroxy-5-methoxybenzaldehyde (e.g., 10 mmol) and
(50 mmol). -
Solvation: Add DMF (25 mL) and Water (2.5 mL). The water is critical to aid the solubility of the base and the difluoroacetate salt.
-
Reagent Addition: Add Sodium chlorodifluoroacetate (20 mmol, first portion).
-
Reaction: Heat the mixture to 95–100 °C . The elevated temperature is required to decarboxylate the reagent and generate the reactive carbene species.
-
Note: Evolution of
gas will be observed. Ensure proper venting.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Iterative Addition: After 1 hour, add the remaining Sodium chlorodifluoroacetate (25 mmol) in two portions over the next 2 hours. This maintains a steady concentration of the transient carbene.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the di-phenol and the appearance of the less polar bis-difluoromethoxy product.[1]
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Figure 2: Synthesis workflow utilizing sodium chlorodifluoroacetate as the carbene source.[1][3]
Applications & Handling
Drug Discovery Applications
This aldehyde is a versatile intermediate.[1] Common downstream transformations include:
-
Reductive Amination: Reaction with amines to form benzylamine derivatives (common in GPCR ligands).[1]
-
Pinnick Oxidation: Conversion to the corresponding benzoic acid for amide coupling.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives (e.g., for PDE4 inhibitors like Roflumilast analogs).
Safety & Storage
-
Hazards: Irritant to eyes, respiratory system, and skin.[6][7]
-
Storage: Store at 2–8 °C (Refrigerate) under an inert atmosphere (Nitrogen or Argon). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[1]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Hu, J., et al. (2015). "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry Technical Notes. Link
-
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link
-
PubChem Compound Summary. (2023). "3,4-Bis(difluoromethoxy)benzaldehyde (Analog Data)." National Center for Biotechnology Information.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] "Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (Precursor)." MilliporeSigma Product Sheet. Link
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]
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